2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine
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Overview
Description
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is an organic compound belonging to the class of piperidines. This compound is characterized by the presence of two propylsulfanyl groups attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine can be achieved through several synthetic routes. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield the desired piperidine derivative . Another approach involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with propyl mercaptan in the presence of a suitable catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, which allow for efficient mass transfer and high yields . The reaction conditions are optimized to achieve high purity and productivity, making this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine undergoes various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the propylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as amines or alkoxides; reactions are conducted in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Piperidine derivatives with different substituents.
Scientific Research Applications
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in plastic materials.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties . In biological systems, it may interact with enzymes and proteins, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered amine used as a base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: A precursor for the synthesis of various piperidine derivatives.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a light stabilizer in polymers.
Uniqueness
2,2,6,6-Tetramethyl-4,4-bis(propylsulfanyl)piperidine is unique due to the presence of propylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and make it suitable for specific applications in organic synthesis and material science .
Properties
CAS No. |
112830-73-6 |
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Molecular Formula |
C15H31NS2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-4,4-bis(propylsulfanyl)piperidine |
InChI |
InChI=1S/C15H31NS2/c1-7-9-17-15(18-10-8-2)11-13(3,4)16-14(5,6)12-15/h16H,7-12H2,1-6H3 |
InChI Key |
BQECYFIUACTFKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1(CC(NC(C1)(C)C)(C)C)SCCC |
Origin of Product |
United States |
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